molecular formula C15H23NO2 B14849041 5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline

5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14849041
M. Wt: 249.35 g/mol
InChI Key: SHHMIGCUURVXDK-UHFFFAOYSA-N
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Description

5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate halide under basic conditions.

    Introduction of the cyclopropoxy group: This step involves the formation of a cyclopropane ring, which can be done through a cyclopropanation reaction using a suitable reagent such as diazomethane.

    Attachment of the dimethylaniline moiety: This can be accomplished by reacting the intermediate with dimethylaniline under suitable conditions, such as in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butoxy-2-cyclopropoxy-N,N-diethyl-aniline: Similar structure but with diethyl groups instead of dimethyl.

    5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzylamine: Similar structure but with a benzylamine moiety.

Uniqueness

5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-5-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-12-8-9-14(17-11-6-7-11)13(10-12)16(4)5/h8-11H,6-7H2,1-5H3

InChI Key

SHHMIGCUURVXDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)OC2CC2)N(C)C

Origin of Product

United States

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